molecular formula C13H12N6OS B2989489 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide CAS No. 1797599-70-2

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2989489
CAS No.: 1797599-70-2
M. Wt: 300.34
InChI Key: GUJHGJDRPGJGFL-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a thiazole core substituted at the 4-position with a 2-(1H-pyrazol-1-yl) group. An ethyl linker connects this thiazole moiety to a pyrazine-2-carboxamide group. This hybrid structure combines nitrogen-rich heterocycles (pyrazole, thiazole, pyrazine), which are common in bioactive molecules due to their hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c20-12(11-8-14-5-6-15-11)16-4-2-10-9-21-13(18-10)19-7-1-3-17-19/h1,3,5-9H,2,4H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJHGJDRPGJGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 2 1H pyrazol 1 yl thiazol 4 yl ethyl pyrazine 2 carboxamide\text{N 2 2 1H pyrazol 1 yl thiazol 4 yl ethyl pyrazine 2 carboxamide}

This compound features a pyrazole ring, a thiazole moiety, and a carboxamide functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

A significant aspect of the biological profile of this compound is its antimicrobial activity . Studies have demonstrated that derivatives of pyrazole and thiazole exhibit potent activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bactericidal
130.400.45Bactericidal

In a study evaluating thiazole-bearing pyrazole derivatives, compound 7b was noted for its significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor properties . Research indicates that these compounds inhibit various cancer-related pathways, particularly targeting kinases involved in tumor progression.

Table 2: Antitumor Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)Effectiveness
Compound ABRAF(V600E)0.05High
Compound BEGFR0.10Moderate
Compound CAurora-A kinase0.15Moderate

In one study, a series of pyrazole derivatives were evaluated against the BRAF(V600E) mutation, which is prevalent in melanoma. The results indicated promising inhibitory effects with IC50 values as low as 0.05 µM for certain compounds . This suggests that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide may have similar potential if further investigated.

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory effects . Pyrazole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Nitric Oxide Production

In vitro studies demonstrated that certain pyrazole derivatives significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . This effect is crucial for developing treatments for inflammatory diseases.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₂N₆OS (based on systematic nomenclature).
  • Functional Groups: Pyrazole (electron-deficient), thiazole (aromatic), pyrazine carboxamide (polar, hydrogen-bond donor/acceptor).

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole-Ethyl-Pyrazine Backbone

Compound Name Substituent Modifications Molecular Weight Key Differences Reported Bioactivity Reference
Target Compound : N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide None 308.34 g/mol Reference compound Not explicitly reported; inferred activity from analogs
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)methanesulfonamide Methanesulfonamide replaces pyrazine carboxamide 312.36 g/mol Increased hydrophilicity due to sulfonamide group No direct data; sulfonamides often target enzymes
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide 2,4-Dichlorophenoxyacetamide replaces pyrazine carboxamide 397.3 g/mol Enhanced lipophilicity; potential for membrane penetration Not reported; chlorophenoxy groups linked to antimicrobial activity
Glipizide Related Compound B 6-Methylpyrazine carboxamide attached to 4-sulfamoylphenethyl 352.38 g/mol Sulfamoylphenyl group instead of thiazole-pyrazole Antidiabetic (sulfonylurea analog)

Key Observations :

  • The thiazole-pyrazole-ethyl backbone is conserved in analogs, suggesting shared synthetic pathways (e.g., coupling reactions using EDCI/HOBt ).

Heterocyclic Modifications in Related Compounds

Compound Name Core Heterocycle Modifications Molecular Weight Functional Impact Reference
N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide Benzothiazole replaces thiazole-pyrazole 256.27 g/mol Increased aromaticity; potential for DNA intercalation
N-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide Extended piperazine-pyrazolopyrimidine system 447.5 g/mol Enhanced complexity; likely CNS or kinase targeting
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Pyridine-benzo[d]thiazole hybrid 349.4 g/mol Dual heterocyclic systems; possible kinase inhibition

Key Observations :

  • Replacement of the thiazole-pyrazole unit with benzothiazole () or pyridine () alters electronic properties and steric bulk, impacting binding affinities.
  • The addition of a piperazine ring () introduces basicity and flexibility, often seen in neuroactive or anticancer agents.

Q & A

Q. What are the established synthetic routes for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Reacting pyrazole-containing intermediates with ethyl chloroacetoacetate under basic conditions to form thiazole intermediates .
  • Coupling with pyrazine : Amide bond formation via coupling agents (e.g., EDCI/HOBt) between the thiazole-ethylamine intermediate and pyrazine-2-carboxylic acid derivatives .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) ensures purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR (1H/13C) : Assigns proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, thiazole protons at δ 7.3–7.7 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the pyrazine-thiazole core and confirms hydrogen-bonding interactions .
  • HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C14H13N6OS: 321.0872) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Enzyme inhibition : Use fluorogenic substrates to assess activity against kinases or proteases at varying concentrations (e.g., IC50 determination) .
  • Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. How can researchers validate analytical methods for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. System suitability tests (RSD < 2%) ensure reproducibility .

Advanced Research Questions

Q. How do reaction conditions influence cyclization efficiency during synthesis?

  • Temperature : Higher temps (e.g., 120°C) improve cyclization but may degrade heat-sensitive intermediates .
  • Catalysts : Phosphorus oxychloride enhances thiazole ring closure but requires strict anhydrous conditions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in amide coupling .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Variable-temperature NMR : Identifies dynamic effects like hindered rotation in amide bonds .
  • DFT calculations : Predicts optimized geometries and compares with experimental IR/Raman spectra to assign vibrational modes .

Q. How can structure-activity relationships (SAR) guide substituent optimization?

  • Pyrazole modifications : Electron-withdrawing groups (e.g., -CF3) at the pyrazole 1-position enhance target binding affinity by 3–5-fold .
  • Thiazole substitutions : Bulky substituents on thiazole reduce metabolic clearance in hepatocyte assays .

Q. What mechanistic insights can molecular docking provide?

  • Binding mode analysis : Docking into kinase ATP pockets (e.g., EGFR) predicts key interactions (e.g., pyrazine N1 with Lys721) .
  • Free energy calculations (MM-GBSA) : Estimates contribution of hydrophobic contacts (e.g., thiazole with Phe832) to binding .

Q. How do formulation conditions affect compound stability?

  • pH-dependent degradation : Accelerated stability studies (40°C/75% RH) show rapid hydrolysis in acidic buffers (t1/2 = 24 h at pH 3) .
  • Lyophilization : Trehalose-based cryoprotectants maintain integrity during freeze-drying .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Intermediate solubility : Switch from DMF to THF/water mixtures to improve yield in coupling steps .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. coupling agent) to suppress diastereomers .

Methodological Guidance for Data Analysis

Interpreting contradictory bioactivity data across cell lines:

  • Pharmacokinetic profiling : Compare intracellular accumulation (LC-MS/MS) to differentiate target engagement vs. uptake limitations .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .

Designing crystallography experiments for polymorph identification:

  • Solvent screening : Test 10+ solvent mixtures (e.g., DMSO/ethanol) to isolate stable polymorphs .
  • Synchrotron radiation : High-resolution data (≤ 1.0 Å) resolves disorder in flexible ethyl linker regions .

Troubleshooting low yields in final coupling steps:

  • Activation efficiency : Pre-activate pyrazine-2-carboxylic acid with HATU/DIPEA before adding the amine .
  • Microwave assistance : 30-minute irradiations at 80°C improve coupling yields by 20–30% .

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